molecular formula C13H24O4 B1215421 Diethyl azelate CAS No. 624-17-9

Diethyl azelate

Cat. No.: B1215421
CAS No.: 624-17-9
M. Wt: 244.33 g/mol
InChI Key: CQMYCPZZIPXILQ-UHFFFAOYSA-N
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Description

Diethyl azelate is a colorless liquid with a fruity odor. It is used as a flavoring agent and is also known to have various applications in the field of science.

Scientific Research Applications

  • Membrane Fluidity Modulation : DEA has been identified as a membrane fluidizer with potential therapeutic applications. It can modulate plasma membrane fluidity, affecting cell signaling in human and murine cells. DEA has shown effectiveness in reducing cytokine signaling, preventing immunosuppression by toxins, and increasing survival in a murine sepsis model, indicating its role as a membrane active immunomodulator (Izbicka, Streeper, & Louden, 2021).

  • Percutaneous Drug Delivery : DEA has been explored as a lipophilic prodrug to enhance the percutaneous availability of azelaic acid, showing potential in improving drug delivery through the skin. It demonstrated significant increase in diffusion compared to azelaic acid, suggesting its utility in dermatological applications (Al-Marabeh et al., 2017).

  • Insulin Resistance Management : DEA has been evaluated for its safety and efficacy in managing insulin resistance in overweight males. It was found to significantly reduce fasting glucose and insulin levels in subjects with insulin resistance, suggesting its potential as a novel treatment for managing this condition (Streeper, Louden, & Izbicka, 2020).

  • Spider Bite Treatment : DEA has been examined as a potential treatment for brown recluse spider bites. It showed effectiveness in resolving the consequences of envenomation and inhibited hemolysis caused by spider venom, indicating its potential as a novel therapy for such bites (Streeper & Izbicka, 2021).

  • Cancer Cell Line Studies : DEA's derivatives, when entrapped in bilayer vesicles, demonstrated anti-proliferative activity in various cancer cell lines. This suggests DEA's potential in enhancing therapeutic efficacy against cancer (Manosroi et al., 2007).

Mechanism of Action

Target of Action

Diethyl azelate (DEA) is a derivative of azelaic acid, a naturally occurring dicarboxylic acid found in organisms ranging from plants to humans . DEA exhibits a broad range of immunomodulatory activities in vitro and in vivo .

Mode of Action

It’s known that azelaic acid and its esters, including dea, have immunomodulatory effects . In plants, azelaic acid is a key part of an innate immune response to pathogen infection and serves as a signal that induces the mobilization of salicylic acid, a plant hormone that activates multilevel defensive responses .

Biochemical Pathways

For example, in microalgal-associated bacteria, azelaic acid is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .

Pharmacokinetics

DEA exhibits rapid hepatic metabolism. It is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour and is depleted by the hepatocytes in less than 5 minutes . DEA is also quickly degraded by human saliva in vitro . After oral administration of DEA to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .

Result of Action

It’s known that dea exhibits a broad range of immunomodulatory activities in vitro and in vivo, and mitigates insulin resistance .

Action Environment

It’s known that dea is chemically unstable in hepatocyte culture medium and is quickly degraded by human saliva in vitro , suggesting that DEA’s action, efficacy, and stability could be influenced by the biochemical environment.

Safety and Hazards

Diethyl azelate is not classified as a hazardous substance . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

Diethyl azelate plays a significant role in biochemical reactions, particularly in the modulation of membrane fluidity and immune responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to affect the activities of membrane proteins relevant to innate immune responses, resulting in altered patterns of signaling molecules produced by human and animal cells . It also interacts with phospholipase D, inhibiting its activity and thereby reducing hemolysis caused by certain venoms .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate cytokine release from pattern recognition receptors in human dendritic cells . Additionally, this compound exhibits antiproliferative activity in certain cell lines, such as HeLa and B16F10, indicating its potential impact on cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with membrane proteins and modulation of membrane fluidity. This compound decreases cytokine signaling from pattern recognition receptors and inhibits the activity of phospholipase D . It also affects the fluidity of the plasma membrane, which in turn influences the activity of membrane-associated proteins and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is chemically unstable in hepatocyte culture medium, with a half-life of less than one hour, and is rapidly metabolized by hepatocytes . It is also quickly degraded by human saliva in vitro . These findings suggest that this compound has a short duration of action and may require frequent administration to maintain its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits immunomodulatory activities and mitigates insulin resistance . At higher doses, it may cause adverse effects, including toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the degradation of fatty acids. It is rapidly metabolized by hepatocytes, resulting in the formation of azelaic acid . This metabolic conversion suggests that this compound may influence metabolic flux and metabolite levels in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with membrane proteins and transporters. It modulates membrane fluidity, which affects the distribution and localization of membrane-associated proteins . Additionally, this compound’s interactions with transporters and binding proteins may influence its accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is primarily associated with the plasma membrane. Its effects on membrane fluidity and protein distribution suggest that this compound may be targeted to specific membrane domains or compartments

Properties

IUPAC Name

diethyl nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMYCPZZIPXILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060783
Record name Diethyl azelate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-17-9
Record name Diethyl azelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-17-9
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Record name Diethyl azelate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL AZELATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61074
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Record name Nonanedioic acid, 1,9-diethyl ester
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Record name Diethyl azelate
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Record name Diethyl azelate
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Record name DIETHYL AZELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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